1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound It is characterized by the presence of a urea linkage connecting two aromatic systems, one of which is substituted with fluorine atoms, and the other with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves the following steps:
Formation of the Urea Linkage: This can be achieved by reacting an isocyanate derivative of one aromatic system with an amine derivative of the other aromatic system.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic systems can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-3-(4-aminophenyl)urea: Similar structure but lacks the pyrimidine ring.
1-(2,4-Difluorophenyl)-3-(4-(methylamino)phenyl)urea: Similar structure but with a different substitution on the phenyl ring.
Uniqueness
1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is unique due to the presence of both fluorine atoms and a pyrimidine ring, which can impart distinct chemical and biological properties. These features may enhance its stability, reactivity, and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c1-3-29-19-11-18(23-12(2)24-19)25-14-5-7-15(8-6-14)26-20(28)27-17-9-4-13(21)10-16(17)22/h4-11H,3H2,1-2H3,(H,23,24,25)(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRQRFRCZGYTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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